Tri(Amino-PEG4-amide)-amine structure and chemical properties
Tri(Amino-PEG4-amide)-amine structure and chemical properties
An In-Depth Technical Guide to Tri(Amino-PEG4-amide)-amine
Introduction
Tri(Amino-PEG4-amide)-amine is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) based molecule. Its structure features three primary amine groups extending from a central core, each connected by a PEG4 (tetraethylene glycol) spacer and an amide bond. This compound is primarily utilized as a trivalent linker molecule in chemical biology and drug development.
The terminal primary amine groups are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, making the molecule a valuable tool for bioconjugation.[1] Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2][3] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4]
Chemical Structure and Properties
The core structure consists of a central amine linked to three separate amino-PEG4-amide arms. This trivalent nature allows for the attachment of multiple molecules.
Table 1: General Properties of Tri(Amino-PEG4-amide)-amine
| Property | Value | Citation(s) |
| Appearance | Oil | [5] |
| Color | Light yellow to yellow | [5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |
| Storage (Stock Sol.) | -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Physicochemical Data for Tri(Amino-PEG4-amide)-amine Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Citation(s) |
| Tri(Amino-PEG4-amide)-amine | 2523025-41-2 | C39H81N7O15 | 888.11 | >96% | [6] |
| Tri(Amino-PEG4-amide)-amine TFA | Not Available | C41H82F3N7O17 | 1002.12 | >98% | [3][7] |
Note: The TFA (trifluoroacetic acid) salt is a common form for improved handling and stability.
Core Application: PROTAC Synthesis
Tri(Amino-PEG4-amide)-amine is a key building block in the development of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's role is critical, as its length and composition significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[6]
Experimental Protocols
While specific, peer-reviewed synthesis and characterization protocols for Tri(Amino-PEG4-amide)-amine are not widely published in the public domain, a generalized protocol for its use in bioconjugation can be outlined. The following describes a typical procedure for conjugating the linker to a molecule containing an NHS ester.
General Protocol: Conjugation of Tri(Amino-PEG4-amide)-amine to an NHS Ester
This protocol details the reaction of one of the primary amine groups on the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand, fluorophore, or E3 ligase ligand).
1. Materials and Reagents:
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Tri(Amino-PEG4-amide)-amine
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NHS ester-activated molecule of interest
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Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
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Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC))
2. Procedure:
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Preparation of Reactants :
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Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
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Dissolve Tri(Amino-PEG4-amide)-amine in the reaction buffer. The concentration will depend on the scale of the reaction.
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-
Conjugation Reaction :
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Add a 5- to 20-fold molar excess of the Tri(Amino-PEG4-amide)-amine solution to the NHS ester-activated molecule.
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Note: Using an excess of the amine linker helps to ensure the reaction goes to completion and minimizes dimerization of the NHS-ester molecule. The exact ratio may require optimization.
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Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
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-
Quenching :
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To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.
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Incubate for 30 minutes at room temperature.
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-
Purification :
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Purify the resulting conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or SEC) to remove excess linker and quenched reagents.
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Monitor the elution profile (e.g., at 280 nm for proteins) and collect the fractions containing the purified conjugate.
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Characterization :
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Confirm the identity and purity of the final product using analytical techniques such as LC-MS, HPLC, and NMR.[9]
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References
- 1. Tri(Amino-PEG4-amide)-amine, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Tri(Amino-PEG4-amide)-amine CAS#: 2523025-41-2 [m.chemicalbook.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. 2523025-41-2|Tri(Amino-PEG4-amide)-amine|BLD Pharm [bldpharm.com]
